Naringenin

Übersicht

Beschreibung

Naringenin fructoside, also known as this compound-7-sulfate, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. This compound fructoside is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound fructoside can be converted into this compound 7-O-beta-D-glucuronide. Outside of the human body, this compound fructoside can be found in tea. This makes this compound fructoside a potential biomarker for the consumption of this food product.

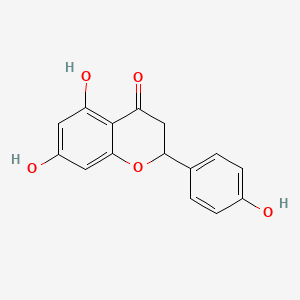

This compound is a trihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5, 6 and 4'. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.

Biologische Aktivität

Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and anti-carcinogenic effects, supported by various studies and clinical findings.

This compound's chemical structure allows it to interact with multiple biological pathways. It is known to exhibit potent antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. This effect is primarily attributed to its ability to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) .

2. Antioxidant Activity

This compound's antioxidant capabilities are well-documented. A study indicated that this compound (0.02 mM) inhibited nitrite-induced oxidation of hemoglobin, demonstrating its free radical scavenging ability . Additionally, in vivo studies showed that this compound administration significantly reduced lipid peroxidation and protein carbonylation markers in various models .

Table 1: Summary of Antioxidant Effects of this compound

| Study Type | Concentration | Effect Observed |

|---|---|---|

| In Vitro | 0.02 mM | Inhibition of hemoglobin oxidation |

| In Vivo | 50 mg/kg | Reduced lipid peroxidation |

| In Vivo | 100 mg/kg | Upregulation of antioxidant enzymes |

3. Anti-Inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects. In macrophage models exposed to lipopolysaccharide (LPS), this compound inhibited the activation of Nuclear Factor kappa B (NF-κB) and reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .

Table 2: Anti-Inflammatory Effects of this compound

| Study Type | Concentration | Effect Observed |

|---|---|---|

| In Vitro | 100 µM | Inhibition of NF-κB activation |

| In Vivo | 200 µM | Decreased TNF-α production |

| In Vivo | 50 µg/mL | Reduced cyclooxygenase-2 (COX-2) expression |

4. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against various pathogens, particularly Gram-positive bacteria. It has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .

Table 3: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

5. Anti-Cancer Potential

This compound's potential in cancer therapy is under investigation due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Study: this compound in Cancer Treatment

In a preclinical study, this compound was administered at doses of 100 mg/kg in mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Properties

Naringenin exhibits potent antioxidant and anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

- Mechanisms of Action : this compound modulates several signaling pathways, including the NF-κB pathway, which is crucial in regulating inflammation. It activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an important antioxidant enzyme .

- Case Studies : In a study involving cyclophosphamide-induced hepatotoxicity in rats, this compound significantly reduced oxidative stress markers and liver fibrosis, highlighting its hepatoprotective capabilities .

Cancer Prevention and Treatment

This compound shows promise in cancer therapy due to its ability to inhibit tumor growth and metastasis.

- Breast and Prostate Cancer : Research indicates that this compound can inhibit the metastasis of breast and prostate cancer cells through various mechanisms, including the modulation of apoptosis and cell cycle regulation .

- In Vivo Studies : In models of precancerous lesions in the colon, this compound reduced lipid peroxidation and levels of pro-inflammatory cytokines like TNF-α, suggesting its role in preventing carcinogenesis .

Metabolic Disorders

This compound has been linked to improved metabolic health, particularly in conditions like diabetes.

- Insulin Sensitivity : Studies show that this compound can reduce insulin resistance in diabetic rat models, enhancing glucose metabolism .

- Lipid Metabolism : Its effects on lipid profiles indicate potential applications in managing hyperlipidemia and related cardiovascular diseases .

Neurological Applications

The neuroprotective effects of this compound are being explored for their potential in treating neurodegenerative diseases.

- Alzheimer's Disease : this compound-O-carbamate derivatives have been identified as multitarget agents for Alzheimer's treatment, suggesting that this compound could play a role in mitigating neurodegeneration .

- Oxidative Stress : By reducing oxidative stress markers in models of neurological conditions, this compound shows promise as a therapeutic agent for various neurodegenerative diseases .

Antimicrobial Activity

This compound's antimicrobial properties extend to both bacterial and viral infections.

- Antiviral Effects : Notably, this compound has demonstrated inhibitory effects against SARS-CoV-2 in vitro, indicating its potential as an antiviral agent .

- Bacterial Infections : It has shown efficacy against pathogens such as Escherichia coli, supporting its use as a natural antimicrobial agent .

Immunomodulatory Effects

This compound acts as an immunomodulator, influencing immune responses beneficially.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines while enhancing anti-inflammatory mediators, making it a candidate for treating autoimmune diseases .

- Case Studies : Research indicates that this compound can alleviate symptoms in models of autoimmune encephalomyelitis by modulating immune cell activity .

Data Summary Table

| Application Area | Mechanism/Effect | Key Findings/Studies |

|---|---|---|

| Antioxidant Activity | Activates Nrf2; inhibits NF-κB | Reduced oxidative stress in liver models |

| Cancer Treatment | Inhibits metastasis; regulates apoptosis | Effective against breast/prostate cancer |

| Metabolic Disorders | Enhances insulin sensitivity; improves lipid profile | Reduces insulin resistance |

| Neurological Health | Reduces oxidative stress; multitarget effects | Potential treatment for Alzheimer's |

| Antimicrobial Activity | Inhibits bacterial growth; antiviral properties | Effective against E. coli and SARS-CoV-2 |

| Immunomodulation | Modulates cytokine production | Alleviates autoimmune symptoms |

Analyse Chemischer Reaktionen

Metabolic Transformations

Naringenin undergoes extensive phase I/II metabolism:

Phase I: Microbial Degradation

Gut microbiota (Eubacterium ramulus, Bifidobacterium) cleave the heterocyclic C-ring, producing:

Phase II: Conjugation Reactions

Human enzymes modify this compound via:

-

Glucuronidation : Forms 7-O-glucuronide and 4'-O-glucuronide (major urinary metabolites)

-

Sulfation : Generates 7-O-sulfate and 4'-O-sulfate derivatives

Chemical Reactivity Profiling

Density functional theory (DFT) studies reveal key reactivity sites :

| Parameter | Value | Significance |

|---|---|---|

| Electrophilicity (ω) | 1.89 eV | Indicates moderate electron-accepting capacity |

| Fukui Function (f⁻) | C6: 0.152, C8: 0.147 | Identifies nucleophilic attack sites |

| Softness (S) | 3.12 eV⁻¹ | High polarizability facilitates redox reactions |

Protonation studies show preferential sites:

-

This compound : Carbonyl oxygen (C4=O) due to resonance stabilization

-

This compound chalcone : Cγ carbonyl group, enabling keto-enol tautomerism

Antioxidant Mechanisms

This compound scavenges radicals via hydrogen atom transfer (HAT) and single electron transfer (SET):

Synthetic Modifications

Key derivatization reactions enhance bioavailability:

Glycosylation

-

Naringin : this compound-7-O-neohesperidoside (solubility: 1.2 g/L vs. 0.03 g/L for aglycone)

-

Narirutin : this compound-7-O-rutinoside (plasma Tₘₐₓ: 6.5 h vs. 2.3 h for aglycone)

Prenylation

8-Prenylthis compound synthesis via this compound 8-dimethylallyltransferase:

Stability and Degradation

Thermal analysis shows decomposition onset at 523.2 K (ΔH_fus = 39.8 kJ/mol) . Acidic hydrolysis (pH <3) cleaves glycosidic bonds to regenerate aglycone, while alkaline conditions (pH >9) induce ring-opening to chalcones .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274239 | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67604-48-2, 480-41-1 | |

| Record name | (±)-Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67604-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naringenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.